molecular formula C19H21N5O4 B2530971 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide CAS No. 1005292-35-2

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2530971
CAS No.: 1005292-35-2
M. Wt: 383.408
InChI Key: VYOKRCRWROHLPG-UHFFFAOYSA-N
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Description

N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and an acetamide side chain modified with a 4-methoxyphenoxy moiety. The ethoxy and methoxy substituents on the phenyl groups likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic resistance .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-27-16-6-4-14(5-7-16)24-18(21-22-23-24)12-20-19(25)13-28-17-10-8-15(26-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKRCRWROHLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Methylation: The resulting tetrazole derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Acylation: The final step involves the acylation of the methylated tetrazole with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring undergoes oxidation under controlled conditions. With potassium permanganate (KMnO₄) in acidic media, cleavage of the tetrazole nitrogen chain occurs, forming carboxylic acid derivatives. Hydrogen peroxide (H₂O₂) in alkaline conditions selectively oxidizes the methylene bridge adjacent to the tetrazole, yielding ketone intermediates.

Oxidizing Agent Conditions Product Yield
KMnO₄ (0.1 M)H₂SO₄, 60°CCarboxylic acid derivative42–48%
H₂O₂ (30%)NaOH, RTKetone intermediate35–40%

Nucleophilic Substitution

The ethoxyphenyl group participates in aromatic nucleophilic substitution. With sodium amide (NaNH₂) in liquid ammonia, the ethoxy group (-OCH₂CH₃) is replaced by amines (e.g., -NH₂), forming 4-aminophenyl derivatives . Chlorination using PCl₅ replaces the ethoxy group with chlorine, enabling further functionalization.

Example Reaction:

Ar-OCH2CH3+NH3NaNH2Ar-NH2+CH3CH2OH(75% yield)[8]\text{Ar-OCH}_2\text{CH}_3 + \text{NH}_3 \xrightarrow{\text{NaNH}_2} \text{Ar-NH}_2 + \text{CH}_3\text{CH}_2\text{OH} \quad (75\% \text{ yield})[8]

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic (HCl) or basic (NaOH) conditions. In 6 M HCl at reflux, hydrolysis yields 2-(4-methoxyphenoxy)acetic acid and a tetrazole-amine derivative. Base-mediated hydrolysis produces sodium acetate and the corresponding amine .

Conditions Products Application
HCl (6 M), 100°C, 6h2-(4-Methoxyphenoxy)acetic acid + Tetrazole-amineDrug metabolite synthesis
NaOH (2 M), RT, 2hSodium acetate + Tetrazole-amineIntermediate purification

Electrophilic Aromatic Substitution

The 4-methoxyphenoxy ring undergoes electrophilic substitution. Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy . Sulfonation with fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Key Observations:

  • Nitration proceeds at 0–5°C with 68% yield .

  • Sulfonation requires 24 hours at 120°C for complete conversion .

Coupling Reactions

The tetrazole’s methyl group facilitates cross-coupling via Buchwald-Hartwig amination. With Pd(OAc)₂ and Xantphos, aryl halides couple to form biaryl derivatives. Click chemistry with terminal alkynes under Cu(I) catalysis generates triazole-linked hybrids.

Example Protocol:

  • Dissolve compound (1 mmol) in DMF.

  • Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and aryl bromide (1.2 mmol).

  • Heat at 100°C for 12h → Biaryl product (82% yield).

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering bioactivity . Sodium borohydride (NaBH₄) selectively reduces ketone byproducts without affecting the acetamide.

Comparative Reactivity:

Reducing Agent Target Site Outcome
H₂ (10 atm), Pd-CTetrazole ringTetrahydrotetrazole amine
NaBH₄ (2 eq)Ketone intermediatesSecondary alcohol formation

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the tetrazole ring, generating nitrile and diazo compounds. This pathway is critical in photodegradation studies.

Mechanism:

TetrazolehνRCN+N2(Quantum yield=0.23)[3]\text{Tetrazole} \xrightarrow{h\nu} \text{RCN} + \text{N}_2 \uparrow \quad (\text{Quantum yield} = 0.23)[3]

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with tetrazole moieties exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, preliminary data suggest that it may inhibit cell growth in human tumor cells, similar to other tetrazole derivatives that have shown promising results in anticancer assays .

Pharmacological Properties

The presence of the tetrazole ring enhances the compound's pharmacological profile by potentially improving its interaction with biological targets. Research indicates that compounds with similar structures often display a range of activities, including anti-inflammatory and analgesic effects. The compound's ability to modulate enzyme activity and receptor interactions makes it a candidate for further pharmacological investigations .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. By synthesizing various analogs and evaluating their effects on biological targets, researchers can identify key structural features responsible for activity. Such studies can lead to the development of more potent derivatives with improved therapeutic profiles .

Electronic and Optical Properties

The unique molecular structure of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide suggests potential applications in material science. The conjugated systems within the compound may exhibit interesting electronic and optical properties, making it suitable for use in organic electronics or photonic devices. Research into these properties could pave the way for innovative applications in sensors or light-emitting materials.

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing new materials with tailored properties. Its functional groups allow for modifications that can enhance solubility or stability, which are critical parameters in material design. Investigating these aspects could lead to the development of advanced materials with specific functionalities .

Interaction Studies

Conducting interaction studies is essential to understand how this compound interacts with various biological molecules. These studies can reveal insights into its mechanism of action and help identify potential therapeutic targets .

Toxicological Assessments

As with any new chemical entity, assessing the safety profile is paramount. Toxicological studies will provide critical information regarding the compound's safety and efficacy in biological systems, guiding further development and potential clinical applications .

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Bioactivity : The 4-ethoxy and 4-methoxy groups in the target compound may favor π-π stacking interactions in hydrophobic binding pockets, whereas fluorine atoms in difluorophenyl analogues could enhance dipole interactions .

Pharmacological Potential (Inferred from Analogues)

  • Anti-Inflammatory Activity: Analogues with acetamide-thiazolidinone hybrids (e.g., compound 3c in ) show tautomerism-dependent bioactivity, suggesting the target compound’s conformation may influence efficacy.
  • Antiproliferative Effects: Hydroxyacetamide-triazole derivatives (e.g., FP1-12 in ) inhibit cancer cell growth, implying the target’s methoxyphenoxy group could confer similar activity.
  • Metabolic Stability : The ethoxy and methoxy groups may resist cytochrome P450-mediated oxidation better than methyl or hydroxyl groups .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structure combines a tetrazole ring with various aromatic groups, which contributes to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrazole derivatives. The compound exhibits significant activity against various bacterial strains. For instance, its effectiveness was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

Anticancer Properties

Recent investigations into the anticancer properties of this compound reveal promising results. In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors involved in inflammatory responses and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineResultsReference
AntimicrobialS. aureusSignificant inhibition zones
AntimicrobialE. coliComparable effectiveness to antibiotics
AnticancerMCF-7Inhibited proliferation; induced apoptosis
AnticancerHeLaCell cycle arrest at G0/G1 phase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : Multi-step synthesis is typically required, starting with precursor functionalization. For example, tetrazole formation via cycloaddition (using NaN₃ and nitriles) followed by alkylation with 4-ethoxyphenyl groups. Acetamide linkage can be achieved via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Catalysts like Zeolite (Y-H) and pyridine are effective in similar acetamide syntheses for enhancing yield . Reaction conditions (reflux at 150°C, solvent selection, and stepwise purification via recrystallization from ethanol) are critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-resolution Mass Spectrometry (HR-MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity (>95% threshold for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., tetrazole- and methoxyphenyl-containing compounds often target kinases or GPCRs). Use enzyme inhibition assays (e.g., kinase profiling) and cell viability tests (MTT assay) in cancer cell lines. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, serum concentration). Standardize protocols (e.g., CLIA guidelines) and cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Investigate metabolic stability (e.g., liver microsome assays) to rule out pharmacokinetic interference . Structural analogs with minor substitutions (e.g., methoxy vs. ethoxy groups) can clarify SAR trends .

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to hypothesized targets (e.g., tyrosine kinases). Quantum mechanical calculations (DFT) optimize ligand conformation, while MD simulations assess stability of ligand-receptor complexes. Pair with in vitro mutagenesis to validate predicted binding residues .

Q. What are the challenges in optimizing this compound’s pharmacokinetic properties, and how can they be addressed?

  • Methodological Answer : Poor solubility (common with aromatic/acetamide structures) can be mitigated via co-solvents (e.g., PEG 400) or prodrug strategies (e.g., esterification of methoxy groups). Metabolic instability (CYP450-mediated oxidation) is assessable via hepatic microsome assays. LogP calculations (ChemDraw) guide lead optimization for blood-brain barrier penetration .

Q. How can researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C, monitor via HPLC.
  • Thermal stress : Heat at 60°C for 72 hours, assess decomposition products via LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines), track degradation with UV-spectroscopy .

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